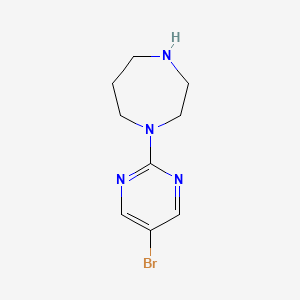

1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAYYTATJMNDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375498 | |

| Record name | 1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-44-9 | |

| Record name | 1-(5-Bromo-2-pyrimidinyl)hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromopyrimidin-2-yl)[1,4]diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Strategic Overview

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its incorporation with a pyrimidine ring, another key pharmacophore, presents an attractive target for the development of novel therapeutic agents. This guide details a proposed synthetic route to 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane, a molecule that combines these two important structural motifs.

The synthetic strategy is predicated on a two-step sequence designed for efficiency and selectivity:

-

Selective Mono-Protection of 1,4-Diazepane: To prevent undesired side reactions, one of the secondary amine groups of the symmetrical 1,4-diazepane is protected with a tert-butyloxycarbonyl (Boc) group. This ensures that the subsequent arylation occurs at a single, specific site.[3]

-

Nucleophilic Aromatic Substitution (SNAr) and Deprotection: The mono-Boc-protected 1,4-diazepane is then coupled with 2,5-dibromopyrimidine via a nucleophilic aromatic substitution reaction. The Boc protecting group is subsequently removed under acidic conditions to yield the final product.[4]

This approach is designed to be both practical and scalable, utilizing readily available starting materials and well-established reaction protocols.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear and logical path for its construction. The primary disconnection is at the C-N bond between the pyrimidine ring and the diazepane ring, leading back to 2,5-dibromopyrimidine and a mono-protected 1,4-diazepane. The mono-protected diazepane can, in turn, be derived from the commercially available 1,4-diazepane.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine)

Rationale: The selective mono-protection of the symmetrical 1,4-diazepane is crucial to control the stoichiometry of the subsequent coupling reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[5][6]

Experimental Protocol:

-

Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM, 10 mL/g of diazepane) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM (5 mL/g of (Boc)₂O) dropwise over 1 hour.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil.[7][8]

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [7] |

| Molecular Weight | 200.28 g/mol | [7] |

| Appearance | Colorless oil | [7] |

| Boiling Point | 95-110 °C/0.5 mmHg | [7] |

Step 2: Synthesis of this compound

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack by the secondary amine of the mono-Boc-protected diazepane. A non-nucleophilic base is used to scavenge the HBr generated during the reaction. The final deprotection step is achieved using a strong acid, which cleaves the Boc group to yield the desired product.[3][9]

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq) and 2,5-dibromopyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification of Intermediate: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude intermediate, tert-butyl 4-(5-bromopyrimidin-2-yl)-1,4-diazepane-1-carboxylate, by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent such as DCM or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4 M, 5 eq), and stir at room temperature for 2-4 hours.[3][9]

-

Final Workup and Isolation: Monitor the deprotection by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Proposed Reaction Mechanism and Workflow

The overall synthetic process can be visualized as a two-stage workflow, beginning with the protection of the diazepane and culminating in the formation of the target molecule.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 1-Boc-六氢-1,4-二氮杂环庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane. This molecule is a bifunctional building block of significant interest in medicinal chemistry, incorporating the versatile 5-bromopyrimidine scaffold and the privileged 1,4-diazepane heterocycle. The strategic placement of a bromine atom offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the diazepane moiety provides a flexible seven-membered ring system known to impart favorable pharmacokinetic properties and engage with various biological targets. This document is intended to serve as a foundational resource for researchers exploring the utility of this compound in drug discovery and development.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry is continually driven by the search for novel molecular architectures that can effectively modulate biological processes. The compound this compound emerges as a molecule of interest by strategically combining two well-established pharmacophores: the pyrimidine ring and the 1,4-diazepane nucleus.

The pyrimidine scaffold is a cornerstone in drug design, being a core component of nucleobases and numerous approved therapeutics exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties[1][2]. The inclusion of a bromine atom at the 5-position, as seen in 5-bromopyrimidine , significantly enhances its utility as a synthetic intermediate. This halogen serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR)[3].

The 1,4-diazepane ring is a seven-membered saturated heterocycle that is a common feature in a multitude of biologically active compounds.[4][5] This non-planar, flexible ring system is often employed by medicinal chemists to orient substituents in three-dimensional space, enabling optimal interactions with protein binding sites. Derivatives of 1,4-diazepane are known to possess a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[4][6][7]

The conjugation of these two moieties in this compound creates a bifunctional molecule with significant potential as a scaffold for the rapid generation of compound libraries for high-throughput screening and as a key intermediate in the synthesis of targeted therapeutics.

Physicochemical and Predicted Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 849021-44-9 | Supplier Data |

| Molecular Formula | C₉H₁₃BrN₄ | Supplier Data |

| Molecular Weight | 257.13 g/mol | Supplier Data |

| Appearance | Predicted: White to off-white solid | Analogy |

| Solubility | Predicted: Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | Analogy |

| Predicted ¹H NMR | See Section 4.2 | Analogy |

| Predicted ¹³C NMR | See Section 4.2 | Analogy |

| Predicted IR | See Section 4.2 | Analogy |

| Predicted Mass Spec | [M+H]⁺ ≈ 257.0/259.0 (characteristic bromine isotope pattern) | Calculation |

Proposed Synthesis Protocol

The most logical and efficient synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-deficient 5-bromopyrimidine ring is the electrophile, and the 1,4-diazepane acts as the nucleophile.

The pyrimidine ring is inherently electron-deficient, and this effect is enhanced by the two nitrogen atoms, making the 2-position susceptible to nucleophilic attack. The reaction between a 2-halopyrimidine and an amine is a common method for the synthesis of 2-aminopyrimidine derivatives.[8][9]

Reaction Scheme

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benthamscience.com [benthamscience.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize the novel heterocyclic compound, 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane. Designed for researchers and professionals in drug development, this document synthesizes foundational principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not yet publicly available in the literature, this guide establishes a robust framework for its acquisition and interpretation based on expert analysis of its structural components and data from analogous compounds.[1]

Molecular Structure and Overview

This compound belongs to a class of compounds containing both a pyrimidine and a diazepane moiety. Such structures are of significant interest in medicinal chemistry for their diverse biological activities.[2] The accurate elucidation of their structure and purity is the critical first step in any research and development pipeline.

The compound has the molecular formula C₉H₁₃BrN₄ and a monoisotopic mass of 256.03235 Da.[1] Spectroscopic analysis is essential to confirm the connectivity of the 5-bromopyrimidine ring to the nitrogen at the 1-position of the 1,4-diazepane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

Expertise & Causality: Experimental Protocol Design

A self-validating NMR experiment begins with careful sample preparation and parameter selection. The choice of solvent and internal standard is critical for accurate chemical shift referencing.

Recommended Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ is an excellent alternative and will reveal exchangeable protons (e.g., N-H).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for improved resolution and sensitivity.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Typical spectral width: 0 to 200 ppm.

-

A longer relaxation delay (5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H NMR signals.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum will show distinct signals for both the pyrimidine and diazepane protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Pyrimidine-H | ~8.5 | Singlet | 2H | H-4, H-6 | Aromatic protons on an electron-deficient pyrimidine ring are highly deshielded. The two protons are chemically equivalent due to symmetry. |

| Diazepane-CH₂ | ~3.8 - 4.0 | Triplet (t) | 4H | N1-CH₂ (positions 2, 7) | Protons adjacent to the nitrogen connected to the electron-withdrawing pyrimidine ring will be the most deshielded of the aliphatic signals. |

| Diazepane-CH₂ | ~3.0 - 3.2 | Triplet (t) | 4H | N4-CH₂ (positions 3, 6) | Protons adjacent to the secondary amine nitrogen are less deshielded than those at the N1 position. |

| Diazepane-CH₂ | ~2.0 - 2.2 | Quintet (p) | 2H | C5-CH₂ | The central methylene group of the diazepane ring will be the most shielded aliphatic signal. |

| Diazepane-NH | ~1.5 - 2.5 | Broad Singlet | 1H | N4-H | The chemical shift of the N-H proton is highly variable and concentration-dependent. It will appear as a broad signal and will be exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum and Interpretation

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Pyrimidine-C | ~162 | C-2 | The carbon atom attached to three nitrogen atoms is significantly deshielded. |

| Pyrimidine-C | ~158 | C-4, C-6 | Equivalent aromatic carbons adjacent to nitrogen atoms. |

| Pyrimidine-C | ~115 | C-5 | The carbon atom bearing the bromine atom will be shifted upfield relative to the other pyrimidine carbons. |

| Diazepane-C | ~48 | C-2, C-7 | Carbons adjacent to the N1 nitrogen, deshielded by the pyrimidine ring. |

| Diazepane-C | ~45 | C-3, C-6 | Carbons adjacent to the N4 nitrogen. |

| Diazepane-C | ~28 | C-5 | The most shielded aliphatic carbon in the diazepane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3400 | N-H Stretch | Secondary Amine (Diazepane) | A medium to weak, somewhat broad peak characteristic of a secondary amine N-H bond. |

| 2850 - 3000 | C-H Stretch | Aliphatic (Diazepane) | Multiple sharp peaks corresponding to the sp³ C-H bonds of the diazepane ring. |

| ~1550 - 1600 | C=N, C=C Stretch | Pyrimidine Ring | Aromatic ring stretching vibrations. The C=N stretch is typically strong. |

| ~1400 - 1480 | CH₂ Bend | Aliphatic (Diazepane) | Scissoring and bending vibrations of the methylene groups. |

| 1000 - 1250 | C-N Stretch | Amine | Stretching vibrations for both the aliphatic and aryl C-N bonds. |

| ~600 - 800 | C-Br Stretch | Bromo-pyrimidine | A strong absorption in the fingerprint region characteristic of a C-Br bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion with minimal fragmentation.[4]

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into a Time-of-Flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the arrival time of the ions, which is converted into an m/z spectrum.

Predicted Mass Spectrum and Interpretation

The most crucial information from the mass spectrum is the accurate mass of the molecular ion. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

-

Expected [M+H]⁺ Ions: The ESI-MS spectrum in positive ion mode is expected to show a pair of peaks of nearly equal intensity corresponding to the protonated molecule.

-

m/z 257.0396: [C₉H₁₄⁷⁹BrN₄]⁺[1]

-

m/z 259.0376: [C₉H₁₄⁸¹BrN₄]⁺

-

-

Other Adducts: It is also common to observe other adducts, such as the sodium adduct [M+Na]⁺.[1]

-

m/z 279.0216: [C₉H₁₃⁷⁹BrN₄Na]⁺[1]

-

m/z 281.0195: [C₉H₁₃⁸¹BrN₄Na]⁺

-

The high-resolution measurement of these m/z values allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity.

Data Summary and Workflow Visualization

The combination of these three spectroscopic techniques provides a comprehensive and self-validating characterization of this compound.

Summary of Expected Spectroscopic Data

| Technique | Key Feature | Expected Value/Observation |

| ¹H NMR | Pyrimidine Protons | ~8.5 ppm (s, 2H) |

| Diazepane Protons | 2.0 - 4.0 ppm (m, 10H) | |

| Amine Proton | 1.5 - 2.5 ppm (br s, 1H) | |

| ¹³C NMR | Aromatic Carbons | 115 - 162 ppm |

| Aliphatic Carbons | 28 - 48 ppm | |

| IR | N-H Stretch | 3300 - 3400 cm⁻¹ |

| C-H (sp³) Stretch | 2850 - 3000 cm⁻¹ | |

| C=N/C=C Stretch | 1550 - 1600 cm⁻¹ | |

| C-Br Stretch | 600 - 800 cm⁻¹ | |

| HRMS (ESI+) | [M+H]⁺ Isotopic Pair | m/z 257.0396 / 259.0376 |

Analytical Workflow Diagram

Sources

Molecular structure of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

An In-Depth Technical Guide to the Molecular Structure of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By integrating foundational chemical principles with data from analogous structures, this document elucidates the key structural features, conformational dynamics, and physicochemical properties of the molecule. We explore its likely synthetic pathways, methods for structural characterization, and the potential for computational modeling to predict its behavior. Furthermore, this guide contextualizes the structural importance of the bromopyrimidine and 1,4-diazepane moieties within the broader landscape of drug discovery, particularly in the design of targeted therapeutics.

Introduction: A Molecule of Privileged Scaffolds

The compound this compound merges two structural motifs of high value in pharmaceutical sciences: the pyrimidine ring and the 1,4-diazepane ring system. Pyrimidines are fundamental components of nucleobases and are prevalent in a vast array of approved drugs, including anticancer agents and antibiotics. The 1,4-diazepane scaffold is a "privileged" structure, known to bind to multiple biological targets and is a cornerstone of compounds with diverse pharmacological activities, including antipsychotic, anxiolytic, and anticancer properties[1][2]. The strategic combination of the electron-withdrawing 5-bromopyrimidine group with the flexible, seven-membered diazepane ring creates a molecule with a unique stereoelectronic profile, making it a compelling candidate for further investigation in drug development programs.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula, C₉H₁₃BrN₄, and a monoisotopic mass of approximately 256.03 Daltons[3]. A summary of its key identifiers and predicted physicochemical properties is presented in Table 1. These properties provide a baseline for understanding the molecule's potential solubility, permeability, and metabolic stability.

Table 1: Molecular Identifiers and Predicted Physicochemical Properties

| Identifier/Property | Value | Source |

| CAS Number | 849021-44-9 | [4][5] |

| Molecular Formula | C₉H₁₃BrN₄ | [3][5] |

| Molecular Weight | 257.13 g/mol | [4][5] |

| Canonical SMILES | C1CNCCN(C1)C2=NC=C(C=N2)Br | [3][5] |

| InChIKey | XKAYYTATJMNDJA-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 256.03235 Da | [3] |

| XlogP (Predicted) | 1.1 | [3] |

Synthesis and Structural Characterization

While specific literature detailing the synthesis of this compound is not publicly available, its structure suggests a straightforward synthetic route via nucleophilic aromatic substitution.

Proposed Synthetic Protocol

The most probable synthesis involves the reaction of a di-halogenated pyrimidine with homopiperazine (1,4-diazepane). A representative protocol is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Dissolve 1,4-diazepane (1.2 equivalents) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture to act as a proton scavenger.

-

Substrate Addition: To the stirring solution, add 2-chloro-5-bromopyrimidine (1.0 equivalent) portion-wise at room temperature.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Structural confirmation relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed. Predicted mass-to-charge ratios for various adducts are listed in Table 2.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 257.03963 |

| [M+Na]⁺ | 279.02157 |

| [M+K]⁺ | 294.99551 |

| [M-H]⁻ | 255.02507 |

| Data sourced from PubChem predictions[3]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would reveal signals corresponding to the pyrimidine ring and the diazepane ring. The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The methylene protons of the diazepane ring would appear as complex multiplets in the aliphatic region (δ 2.0-4.0 ppm) due to their diastereotopic nature and coupling with each other.

-

¹³C NMR: The carbon spectrum would show distinct signals for the pyrimidine carbons, with the carbon atom bonded to bromine appearing at a characteristic chemical shift. The aliphatic carbons of the diazepane ring would resonate in the upfield region.

In-Depth Structural Analysis

The molecule's overall shape, flexibility, and electronic properties are dictated by the interplay between the planar pyrimidine ring and the non-planar diazepane ring.

Conformational Dynamics of the 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is highly flexible and can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The specific conformation is influenced by the substituents on the nitrogen atoms. In related structures like 1,4-ditosyl-1,4-diazepane, crystallographic studies have revealed specific conformations in the solid state[6]. The free amine group (-NH) and the bulky pyrimidine substituent in the target molecule will significantly influence the conformational equilibrium, which in turn affects how the molecule presents its pharmacophoric features to a biological target.

Caption: Conformational possibilities of the 1,4-diazepane ring.

Electronic and Steric Properties

The 5-bromopyrimidine moiety is an electron-deficient aromatic system. The bromine atom at the 5-position acts as a potent halogen bond donor and introduces steric bulk. The nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors. This electronic profile is crucial for interactions with biological targets, such as the hinge region of protein kinases. The linkage of this group to the N1 position of the diazepane ring creates a defined vector for interaction and orients the flexible diazepane moiety for further molecular recognition.

Computational Modeling and In Silico Analysis

In the absence of experimental crystallographic data, computational modeling provides a powerful tool for predicting the three-dimensional structure and dynamic behavior of this compound[7][8].

Workflow for Computational Analysis:

-

Geometry Optimization: Using Density Functional Theory (DFT), the lowest energy conformation of the molecule can be calculated, providing accurate bond lengths and angles.

-

Conformational Search: Molecular dynamics (MD) simulations can explore the conformational landscape of the flexible diazepane ring, identifying the most populated conformational states in a simulated physiological environment.

-

Property Prediction: Physicochemical properties, such as the molecule's dipole moment, electrostatic potential surface, and collision cross-section (CCS), can be calculated. The predicted CCS provides an estimate of the molecule's size and shape in the gas phase, which is valuable for analytical methods like ion mobility-mass spectrometry. PubChem provides a predicted CCS value for the [M+H]⁺ adduct of 143.5 Ų[3].

Significance in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a molecule of high interest for drug development.

-

Kinase Inhibitor Design: The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The 1,4-diazepane ring can serve as a versatile scaffold to introduce substituents that project into other pockets of the ATP-binding site, thereby enhancing potency and selectivity. Research on CDK9 inhibitors has shown that introducing a 1,4-diazepane ring can lead to highly selective compounds[9].

-

Privileged Scaffold: The 1,4-diazepane core is a privileged scaffold that can be decorated with various functional groups to target a wide range of receptors and enzymes[1]. The combination with the bromopyrimidine moiety provides a novel entry point for exploring new chemical space.

Caption: Structure-function relationships in drug design.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in medicinal chemistry. Its structure combines a proven kinase-interacting moiety with a versatile and privileged scaffold. While this guide provides a robust theoretical and inferential framework for its molecular structure, further empirical validation is essential. Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, IR).

-

X-ray Crystallography: Determination of the solid-state structure to unambiguously establish the conformation of the diazepane ring and intermolecular packing interactions.

-

Biological Screening: Evaluation of the compound's activity against a panel of protein kinases and other relevant biological targets to uncover its therapeutic potential.

By pursuing these avenues, the scientific community can fully elucidate the structure-activity relationships of this promising compound and pave the way for its potential application in next-generation therapeutics.

References

-

PubChem. 1-(5-bromopyrimidin-2-yl)[3][9]diazepane. National Center for Biotechnology Information. Available from: [Link]

-

Lücking, U., et al. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Open Researcher and Contributor ID (ORCID). Available from: [Link]

-

Bentham Science Publishers. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]

-

Kavala, V., et al. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). Available from: [Link]

-

Abramov, Y. A., et al. Emerging Landscape of Computational Modeling in Pharmaceutical Development. Journal of Chemical Information and Modeling. Available from: [Link]

-

SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Available from: [Link]

-

Boissard, F., et al. Imidazopyridine-fused[3][4]diazepinones: modulations of positions 2 to 4 and their impacts on the anti-melanoma activity. RSC Medicinal Chemistry. Available from: [Link]

-

Fayed, E. A., et al. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available from: [Link]

-

Jian, F., et al. 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

PubChem. 1-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane. National Center for Biotechnology Information. Available from: [Link]

-

ChemWhat. 1-(5-BROMOPYRIMIDIN-2-YL)[3][9]DIAZEPANE CAS#: 849021-44-9. Available from: [Link]

-

Wang, Z., et al. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

-

ResearchGate. Representative examples of biologically active 1,4-benzodiazepines. Available from: [Link]

-

El-Naggar, M., et al. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][9]diazepines, and Their Cytotoxic Activity. Molecules. Available from: [Link]

-

Miller, A., et al. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma. Cancers. Available from: [Link]

-

ResearchGate. Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available from: [Link]

-

Mphahlele, M. J., et al. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][3]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules. Available from: [Link]

-

Stuzhin, P. A., et al. Porphyrazines with annulated diazepine rings. 5. Near-IR-absorbing tetrakis(6,7-dihydro-1H-1,4-diazepino)porphyrazines and effects of acid solvation on their spectral properties. New Journal of Chemistry. Available from: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 1-(5-bromopyrimidin-2-yl)[1,4]diazepane (C9H13BrN4) [pubchemlite.lcsb.uni.lu]

- 4. 849021-44-9|this compound|BLD Pharm [bldpharm.com]

- 5. labshake.com [labshake.com]

- 6. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Landscape of Computational Modeling in Pharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

A Technical Guide to the Potential Biological Activity of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

Abstract

This document provides a comprehensive technical framework for investigating the potential biological activities of the novel chemical entity, 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane. By dissecting its core structural motifs—the 5-bromopyrimidine ring and the 1,4-diazepane scaffold—we extrapolate plausible therapeutic applications and outline a multi-pronged strategy for their validation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a structured approach that integrates computational prediction, in vitro screening, and mechanistic studies. Detailed experimental protocols and logical workflows are provided to facilitate a thorough and scientifically rigorous evaluation of this compound's pharmacological potential.

Introduction and Rationale

The confluence of privileged scaffolds in a single molecule presents a compelling strategy in modern drug discovery. The compound this compound integrates two such pharmacophores, suggesting a high probability of significant biological activity.

-

The Pyrimidine Scaffold: The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and antimicrobial drugs.[1][2] Its derivatives are known to interact with a wide array of biological targets, most notably protein kinases, by acting as hinge-binding motifs.[3][4] The presence of a bromine atom at the 5-position can enhance binding affinity through halogen bonding and serves as a versatile synthetic handle for further derivatization.[5]

-

The 1,4-Diazepane Scaffold: The seven-membered 1,4-diazepane ring is a recognized "privileged structure" in drug design, particularly for agents targeting the Central Nervous System (CNS).[6] This scaffold imparts conformational flexibility, allowing it to adapt to various receptor topographies. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[7][8]

The linkage of these two moieties creates a novel chemical space with the potential for synergistic or unique pharmacological profiles. This guide proposes a systematic exploration of two primary therapeutic areas: Oncology and Central Nervous System (CNS) disorders .

Part I: Initial Assessment and In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a robust computational assessment is essential to predict the compound's drug-like properties and potential liabilities.

Physicochemical and ADMET Predictions

The initial step involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[9] This process helps to identify potential development hurdles early on.[10]

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Implication / Desirability |

|---|---|---|

| Molecular Weight | ~272.14 g/mol | Excellent (within Lipinski's <500) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Optimal for cell permeability and solubility balance |

| Hydrogen Bond Donors | 1 | Good (within Lipinski's <5) |

| Hydrogen Bond Acceptors | 4 | Good (within Lipinski's <10) |

| Aqueous Solubility | Moderate to High | Favorable for formulation and absorption |

| Blood-Brain Barrier (BBB) Permeability | Probable | Suggests potential for CNS activity |

| CYP450 Inhibition | Low Predicted Risk | Favorable for avoiding drug-drug interactions |

| Ames Mutagenicity | Low Predicted Risk | Favorable safety profile |

Causality: These predictions are based on established computational models that analyze the molecule's structure.[11][12] A favorable profile, as predicted above, provides a strong rationale for proceeding with synthesis and biological screening, as it suggests the molecule has a higher probability of possessing the necessary pharmacokinetic properties to be an effective drug.

Target Identification via Molecular Docking

Based on the activities of related scaffolds, molecular docking simulations can be performed to prioritize biological targets.

-

Kinase Panels: Given the prevalence of pyrimidine derivatives as kinase inhibitors, docking against a panel of oncologically relevant kinases (e.g., EGFR, CDK, Aurora Kinase) is a primary objective.[3][13][14]

-

CNS Receptors: Due to the diazepane moiety, docking against key CNS targets like dopamine (D2, D3) and serotonin (5-HT2A) receptors is warranted to explore potential antipsychotic or anxiolytic activity.[15][16]

Caption: Tiered Strategy for Anticancer Evaluation.

-

Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals. [17][18]The amount of formazan produced is proportional to the number of viable cells. [19]* Objective: To determine the broad-spectrum cytotoxicity of the compound against a panel of human cancer cell lines (e.g., NCI-60 panel or a smaller, representative panel including lung, breast, colon, and leukemia lines).

-

Methodology:

-

Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. [20]Purple formazan crystals should become visible under a microscope.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. [21] 6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

-

Self-Validation: The inclusion of vehicle and positive controls is critical. The vehicle control defines 100% viability, while the positive control validates the assay's sensitivity to cytotoxic agents. A clear dose-response curve for the test compound indicates a specific effect rather than an artifact.

Hypothesis 2: Evaluation of CNS Activity

The 1,4-diazepane scaffold is strongly associated with CNS activity, often by modulating neurotransmitter systems. [22][23]

-

Principle: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of this compound for key CNS receptors, such as the dopamine D2 and serotonin 5-HT2A receptors. [15][24]* Methodology:

-

Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human receptor of interest (e.g., D₂ or 5-HT₂A).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (concentration causing 50% inhibition) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Self-Validation: Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of a known, unlabeled ligand. Specific binding is the difference between the two. The data is only valid if the specific binding window is sufficiently large.

Table 2: Proposed Primary CNS Receptor Binding Panel

| Receptor Target | Radioligand | Rationale / Potential Indication |

|---|---|---|

| Dopamine D₂ | [³H]-Spiperone | Antipsychotic activity [25] |

| Serotonin 5-HT₂A | [³H]-Ketanserin | Antipsychotic, anxiolytic activity |

| GABA-A | [³H]-Flunitrazepam | Anxiolytic, anticonvulsant activity [26]|

Part III: Synthesis and Characterization

Reliable biological data is contingent upon the purity and structural confirmation of the test compound.

Proposed Synthetic Route

A plausible and efficient synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction.

Caption: Plausible Synthetic Pathway.

Causality: The SₙAr reaction between 2,5-dihalopyrimidine and 1,4-diazepane is a standard and high-yielding method for coupling these fragments. [27]The choice of solvent and base (e.g., DIPEA in DMF) is critical to facilitate the reaction while minimizing side products.

Analytical Characterization

The identity and purity of the final compound must be rigorously confirmed using a suite of standard analytical techniques. [28]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for biological screening.

Conclusion and Future Directions

This guide outlines a logical and comprehensive strategy for the initial exploration of this compound. The proposed workflow, beginning with computational analysis and progressing through targeted in vitro assays, is designed to efficiently identify and validate promising biological activities.

Positive results in the initial screens—such as potent cytotoxicity against specific cancer cell lines or high affinity for a CNS receptor—would trigger a cascade of further studies. For oncology "hits," this would include mechanism-of-action studies (e.g., caspase activation, kinase inhibition profiling) and potentially in vivo xenograft models. [29]For CNS "hits," follow-up would involve functional assays (e.g., cAMP assays for GPCRs) and in vivo behavioral models in rodents to assess anxiolytic or antipsychotic potential. [30]This structured approach ensures that research efforts are focused and that the therapeutic potential of this novel compound is evaluated with scientific rigor.

References

- BenchChem. (2025). Validating 5-Bromopyrimidine Derivatives as Potent Enzyme Inhibitors: A Comparative Guide.

- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.

- Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review.

- TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES.

- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives.

- Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.

- Future Medicinal Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.

- NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.

- PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

- PubMed. (n.d.). Dopamine and serotonin receptor binding and antipsychotic efficacy.

- PMC. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.

- PMC. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.

- Abcam. (n.d.). MTT assay protocol.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Bentham Science Publishers. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery.

- ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.

- PMC. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.

- MDPI. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors.

- ACS Publications. (n.d.). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry.

- In Silico Prediction of Physicochemical and Pharmacokinetic Properties. (n.d.). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.

- SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.

- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.

- ResearchGate. (n.d.). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives | Request PDF.

- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- ResearchGate. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.

- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.

- NIH. (2013). Cell Viability Assays - Assay Guidance Manual.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.

- ResearchGate. (2025). Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy.

- protocols.io. (2023). MTT (Assay protocol).

- Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction.

- Amrita Vishwa Vidyapeetham. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives.

- ResearchGate. (2025). (PDF) Computational Intelligence Methods for ADMET Prediction.

- MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.

- Anticancer Agents in Medicinal Chemistry. (2025). Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. atcc.org [atcc.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. tsijournals.com [tsijournals.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. bmglabtech.com [bmglabtech.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane: From Conceptual Synthesis to Practical Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of extensive literature on this specific molecule, this document outlines a robust and scientifically-grounded synthetic pathway, drawing upon established principles of organic chemistry. The guide delves into the strategic considerations for its synthesis, a detailed experimental protocol, and a discussion of its potential as a scaffold in drug discovery. This document serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this and related compounds.

Introduction: The Significance of Pyrimidine and 1,4-Diazepane Moieties

The fusion of a pyrimidine ring with a 1,4-diazepane core brings together two pharmacologically significant scaffolds. Pyrimidine derivatives are integral components of nucleic acids and are found in numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The 1,4-diazepane moiety is a privileged structure in medicinal chemistry, notably present in benzodiazepines, which are known for their anxiolytic, anticonvulsant, and sedative effects.[2][3] The combination of these two rings in this compound suggests a molecule with potential for novel biological activities, making its synthesis and study a compelling endeavor for drug discovery programs.

Retrosynthetic Analysis and Strategic Synthesis Plan

Given the lack of specific literature for this compound, a logical synthetic approach is proposed based on analogous reactions. The key disconnection lies at the C-N bond between the pyrimidine ring and the diazepane nitrogen. This points to a nucleophilic aromatic substitution (SNAr) reaction as the pivotal step, where the 1,4-diazepane acts as the nucleophile and a di-substituted pyrimidine serves as the electrophile.

To ensure the desired mono-substitution on the 1,4-diazepane ring, a protecting group strategy is essential. One of the secondary amines of the diazepane will be temporarily blocked, allowing the other to react with the pyrimidine. Subsequent deprotection will yield the target compound.

The proposed forward synthesis, therefore, involves three main stages:

-

Protection: Mono-protection of 1,4-diazepane.

-

Coupling: Nucleophilic aromatic substitution of a 2-halo-5-bromopyrimidine with the protected 1,4-diazepane.

-

Deprotection: Removal of the protecting group to afford the final product.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of this compound, with justifications for the choice of reagents and conditions.

Stage 1: Mono-protection of 1,4-Diazepane

The choice of protecting group is critical to ensure ease of introduction, stability during the subsequent coupling reaction, and facile removal under conditions that do not degrade the product. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its robustness and straightforward cleavage under acidic conditions.

Experimental Protocol:

-

Dissolution: Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc)2O (1.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate mono-Boc-protected 1,4-diazepane.

Causality of Experimental Choices:

-

The use of equimolar amounts of 1,4-diazepane and (Boc)2O favors mono-protection. Running the reaction at a lower temperature initially helps to control the exothermicity and selectivity.

-

DCM is a good solvent for this reaction, though biphasic systems with a mild base can also be employed to neutralize the generated acid.

Stage 2: Nucleophilic Aromatic Substitution (SNAr) Coupling

The core of the synthesis involves the coupling of the mono-protected 1,4-diazepane with a suitable 5-bromopyrimidine derivative. 2-Chloro-5-bromopyrimidine is a commercially available and suitable electrophile. The electron-withdrawing nature of the pyrimidine ring and the presence of a good leaving group (chloride) at the 2-position facilitate the SNAr reaction.[1]

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine mono-Boc-protected 1,4-diazepane (1.0 eq), 2-chloro-5-bromopyrimidine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq) in a high-boiling point aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heating: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 4-Boc-1-(5-bromopyrimidin-2-yl)-1,4-diazepane.

Causality of Experimental Choices:

-

The use of a slight excess of the 2-chloro-5-bromopyrimidine ensures complete consumption of the more valuable protected diazepane.

-

A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is a good choice as it is a non-nucleophilic, sterically hindered amine.

-

Elevated temperatures are often necessary to overcome the activation energy for SNAr reactions on heteroaromatic systems.

Stage 3: Deprotection

The final step is the removal of the Boc protecting group to unveil the secondary amine of the diazepane ring. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Acidic Treatment: Dissolve the purified 4-Boc-1-(5-bromopyrimidin-2-yl)-1,4-diazepane in a suitable solvent like DCM or dioxane.

-

Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. If TFA is used, the excess acid can be removed by co-evaporation with a suitable solvent. The final product can be obtained as a free base by neutralization with a mild base and subsequent extraction and purification, or as a salt.

Causality of Experimental Choices:

-

Strong acids like TFA or HCl readily cleave the Boc group by protonating the carbamate oxygen, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.

-

The choice of acid and solvent can influence the work-up procedure. HCl in dioxane is often preferred as it can directly provide a crystalline hydrochloride salt of the product, which is often easier to handle and purify than the free base.

Data Summary and Characterization

While experimental data for the target compound is not available in the literature, the following table outlines the expected analytical data that would be collected to confirm its identity and purity.

| Parameter | Expected Value/Observation | Technique |

| Molecular Formula | C9H13BrN4 | - |

| Molecular Weight | 257.13 g/mol | Mass Spectrometry (MS) |

| 1H NMR | Signals corresponding to pyrimidine and diazepane protons | Nuclear Magnetic Resonance (NMR) |

| 13C NMR | Signals corresponding to pyrimidine and diazepane carbons | Nuclear Magnetic Resonance (NMR) |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Identity Confirmation | Matching m/z value | High-Resolution Mass Spectrometry (HRMS) |

Conclusion and Future Directions

This technical guide has detailed a logical and robust synthetic pathway for the preparation of this compound. The proposed three-stage synthesis, involving protection, nucleophilic aromatic substitution, and deprotection, is based on well-established and reliable chemical transformations. The successful synthesis of this compound would provide a valuable scaffold for further chemical exploration and biological evaluation.

Future work should focus on the practical execution of this synthesis, optimization of reaction conditions, and thorough characterization of the final product and intermediates. Once synthesized, this compound can be used as a versatile building block. The bromine atom on the pyrimidine ring offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), and the secondary amine on the diazepane ring can be derivatized to generate a library of analogs for structure-activity relationship (SAR) studies in various therapeutic areas.

References

- Rohtash K., Lown, J. W. Mini-Reviews in Medicinal Chemistry, 2003, 3, 323.

-

Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. (2025). Retrieved January 21, 2026, from [Link]

-

1-pyrimidin-2-yl-1,4-diazepane (C9H14N4). PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. (2010). Retrieved January 21, 2026, from [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. (2019). Retrieved January 21, 2026, from [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. (2017). Retrieved January 21, 2026, from [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. (2025). Retrieved January 21, 2026, from [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. (2017). Retrieved January 21, 2026, from [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. (2019). Retrieved January 21, 2026, from [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. (2001). Retrieved January 21, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. (2022). Retrieved January 21, 2026, from [Link]

-

Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. ResearchGate. (2020). Retrieved January 21, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). Retrieved January 21, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). (n.d.). Retrieved January 21, 2026, from [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025). Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

Preamble: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of contemporary drug discovery, computational, or in silico, modeling stands as an indispensable pillar for the rapid and cost-effective evaluation of novel chemical entities. This guide is dedicated to a comprehensive in silico characterization of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane , a molecule for which, at the time of this writing, public domain data on specific biological targets and activities are scarce. The absence of empirical data presents not a roadblock, but an opportunity to demonstrate a robust, hypothesis-driven computational workflow. Such a workflow is critical in early-stage drug discovery for prioritizing compounds for synthesis and experimental validation.

The chemical architecture of this compound, featuring a diazepine ring, is reminiscent of the benzodiazepine class of compounds, which are well-known modulators of the central nervous system.[1] Specifically, benzodiazepines famously target the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.[1] This structural analogy forms the cornerstone of our investigative hypothesis: that this compound may exhibit affinity for the GABAA receptor.

This whitepaper will, therefore, construct a detailed, step-by-step in silico analysis of this compound, using the human GABAA receptor as a plausible, hypothetical biological target. We will traverse the entire computational drug discovery pipeline, from ligand and protein preparation to molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and protocols, providing a blueprint for the computational assessment of other novel molecules with limited preliminary data.

Part 1: Foundational Analysis and Structural Preparation

The journey of in silico modeling begins with the meticulous preparation of both the small molecule (ligand) and its protein target. The quality of these initial structures directly dictates the reliability of all subsequent computational experiments.

Ligand Characterization and Preparation

The initial step involves sourcing the 2D structure of this compound and converting it into a 3D conformation suitable for molecular modeling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrN₄ | PubChem |

| Molecular Weight | 257.13 g/mol | PubChem |

| Canonical SMILES | C1CNCCN(C1)C2=NC=C(C=N2)Br | PubChem |

| InChIKey | XKAYYTATJMNDJA-UHFFFAOYSA-N | PubChem |

Experimental Protocol 1: Ligand Preparation

-

Structure Acquisition: Obtain the canonical SMILES string of the compound from a reliable chemical database such as PubChem (CID 2761040).[2]

-

2D to 3D Conversion: Utilize a computational chemistry tool, such as Open Babel, to convert the 2D SMILES representation into a 3D structure.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand conformation is physically realistic.

-

Charge Assignment: Assign appropriate partial charges to the atoms of the ligand. The choice of charge model (e.g., Gasteiger charges) is critical for accurately modeling electrostatic interactions during docking and molecular dynamics simulations.

-

File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Target Selection and Preparation

Based on our central hypothesis, we have selected the human GABAA receptor as our biological target. The GABAA receptor is a pentameric ligand-gated ion channel, and several high-resolution structures are available in the Protein Data Bank (PDB).[1][3][4] For this study, we will use a representative structure of the human α1-β2-γ2 subtype, which is a common isoform in the central nervous system.

Experimental Protocol 2: Receptor Preparation

-

Structure Retrieval: Download the 3D coordinates of a suitable human GABAA receptor structure from the RCSB Protein Data Bank. For this guide, we will hypothetically select a structure such as PDB ID: 6D6T, which represents the receptor in complex with GABA and the benzodiazepine-site ligand flumazenil.[4]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The presence of these molecules can interfere with the docking process.

-

Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these should be modeled using a loop modeling server or software to ensure the structural integrity of the protein.

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate protonation states to the amino acid residues at a physiological pH (typically 7.4). This is a critical step as the protonation state of residues in the binding site can significantly influence ligand binding.

-

File Format Conversion: Save the prepared receptor structure in a format compatible with the docking software (e.g., PDBQT).

Part 2: Predicting Binding Interactions - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5] It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries and the detailed analysis of binding interactions.

The Rationale of Molecular Docking

The primary goal of docking is to predict the binding mode and affinity of a ligand to a target protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them.[5] A lower binding energy score typically indicates a more favorable binding interaction.

Experimental Protocol 3: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a three-dimensional grid box that encompasses the binding site of interest on the GABAA receptor. For our hypothesis, this will be the benzodiazepine binding site, located at the interface of the α and γ subunits.[1] The coordinates for the grid box can be determined from the position of a co-crystallized ligand in the experimental structure.

-

Running the Docking Simulation: Execute the docking simulation using software like AutoDock Vina. The software will systematically explore the conformational space of the ligand within the defined grid box and calculate the binding affinity for the most favorable poses.

-

Analysis of Docking Poses: The output of the docking simulation will be a set of predicted binding poses, each with a corresponding binding energy. Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor.

-

Visualization: Use molecular visualization software, such as PyMOL or UCSF Chimera, to visually inspect the predicted binding poses and the interactions with the surrounding amino acid residues.

Caption: The workflow for a typical MD simulation.

Part 4: Predicting Drug-Likeness - ADMET Profiling